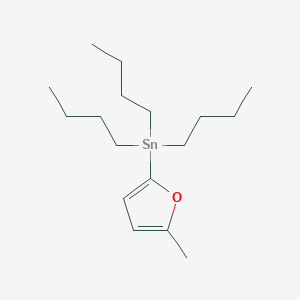

5-Methyl-2-(tributylstannyl)furan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl-(5-methylfuran-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5O.3C4H9.Sn/c1-5-3-2-4-6-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMIHZHASCPXNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40554491 | |

| Record name | Tributyl(5-methylfuran-2-yl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118486-95-6 | |

| Record name | Tributyl(5-methylfuran-2-yl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 5-Methyl-2-(tributylstannyl)furan

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Organostannanes in Modern Synthesis

In the landscape of contemporary organic chemistry, organostannanes have carved a niche as exceptionally versatile and powerful intermediates. Their utility is most prominently showcased in the palladium-catalyzed Stille cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[1] This reaction's tolerance for a wide array of functional groups and its typically mild conditions have made it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[2] Among the diverse family of organostannanes, heteroaromatic derivatives such as 5-Methyl-2-(tributylstannyl)furan offer a unique combination of stability and reactivity, providing a gateway to the construction of highly functionalized furan-containing scaffolds. This guide offers a detailed exploration of the synthesis, properties, and applications of this key synthetic building block, providing both theoretical understanding and practical, field-proven insights.

Synthesis of this compound: A Mechanistic and Practical Approach

The most common and efficient laboratory-scale synthesis of this compound proceeds via a two-step sequence involving the initial deprotonation of 2-methylfuran followed by quenching with an electrophilic tin species. This approach leverages the inherent acidity of the proton at the 5-position of the furan ring, which is ortho to the oxygen atom and activated by the methyl group.

The Causality Behind the Synthetic Strategy: Understanding the Reaction Pathway

The synthesis hinges on the principle of directed ortho-metalation. The oxygen atom in the furan ring directs the deprotonation to the adjacent C5 position through coordination with the lithium cation of the organolithium base. The electron-donating methyl group at the 2-position further enhances the acidity of the C5 proton, facilitating its abstraction. The resulting furyl anion is a potent nucleophile that readily attacks the electrophilic tin atom of tributyltin chloride, leading to the formation of the desired C-Sn bond.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear checkpoints and expected observations.

Materials:

-

2-Methylfuran (freshly distilled)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Tributyltin chloride (Bu₃SnCl)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Schlenk line or glovebox for inert atmosphere operations

-

Round-bottom flask equipped with a magnetic stir bar and a rubber septum

-

Syringes and needles

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried round-bottom flask is charged with freshly distilled 2-methylfuran and anhydrous diethyl ether under an inert atmosphere of argon or nitrogen. The solution is then cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium in hexanes is added dropwise to the cooled solution via syringe. The reaction mixture is stirred at this temperature for 1-2 hours. A color change to a pale yellow or orange solution is typically observed, indicating the formation of the 5-lithio-2-methylfuran intermediate.

-

Stannylation: Tributyltin chloride is then added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 2-3 hours at this temperature, during which time the color may fade.

-

Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified by vacuum distillation to afford this compound as a colorless oil.

dot

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is paramount for its effective use in synthesis and for quality control.

Physical Properties

| Property | Value | Reference |

| CAS Number | 118486-95-6 | [3][4] |

| Molecular Formula | C₁₇H₃₂OSn | [5][6] |

| Molecular Weight | 371.15 g/mol | [5][6] |

| Appearance | Colorless oil | |

| Boiling Point | 362.1±44.0 °C (Predicted) | [7] |

| Melting Point | 189-190 °C (Predicted) | [7] |

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely published, the expected NMR chemical shifts can be predicted based on the analysis of similar structures and established principles of NMR spectroscopy. These predictions are invaluable for the initial identification and characterization of the synthesized compound.

¹H NMR (Predicted):

-

Furan Protons (H3 & H4): The protons on the furan ring are expected to appear as doublets in the aromatic region, typically between δ 6.0 and 7.0 ppm. The proton at the 3-position will likely be a doublet, coupled to the proton at the 4-position.

-

Methyl Protons: The methyl group protons at the 2-position will appear as a singlet, typically in the range of δ 2.2-2.4 ppm.

-

Tributyltin Protons: The protons of the three butyl groups will exhibit characteristic multiplets in the upfield region (δ 0.8-1.6 ppm). The terminal methyl groups will appear as a triplet, while the methylene groups will be observed as complex multiplets.

¹³C NMR (Predicted):

-

Furan Carbons: The carbon atoms of the furan ring will resonate in the downfield region. The stannylated carbon (C2) will be significantly downfield, and the carbon bearing the methyl group (C5) will also be deshielded. The C3 and C4 carbons will appear at intermediate chemical shifts.

-

Methyl Carbon: The carbon of the methyl group will appear in the aliphatic region, typically around δ 13-15 ppm.

-

Tributyltin Carbons: The carbons of the butyl groups will appear in the upfield region of the spectrum, with distinct signals for each of the four different carbon environments.

Applications in Organic Synthesis: The Stille Cross-Coupling Reaction

The primary and most significant application of this compound is as a nucleophilic partner in the Stille cross-coupling reaction.[1][8] This reaction enables the formation of a new carbon-carbon bond between the furan ring and a variety of electrophilic partners, most commonly aryl and vinyl halides or triflates.

The Stille Coupling Catalytic Cycle: A Visual Explanation

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) catalyst.[1]

dot

Caption: The catalytic cycle of the Stille cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the R¹-X bond of the electrophile to form a Pd(II) complex.[2]

-

Transmetalation: The 5-methyl-2-furyl group is transferred from the tin atom to the palladium center, displacing the halide. This is often the rate-determining step.[2]

-

Reductive Elimination: The two organic groups (R¹ and the 5-methyl-2-furyl moiety) are coupled and eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst.[2]

Representative Protocol for a Stille Coupling Reaction

Materials:

-

This compound

-

Aryl or vinyl halide/triflate (e.g., iodobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Anhydrous and degassed solvent (e.g., toluene, DMF, or dioxane)

-

Optional: Ligand (e.g., PPh₃, AsPh₃), Copper(I) iodide (CuI) as a co-catalyst

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk tube or round-bottom flask, add the aryl halide (1.0 equiv), this compound (1.1-1.2 equiv), and the palladium catalyst (typically 1-5 mol%).[9]

-

Inert Atmosphere: The reaction vessel is evacuated and backfilled with an inert gas (argon or nitrogen) three times.[9]

-

Solvent Addition: Anhydrous and degassed solvent is added via syringe.[9]

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting materials are consumed, as monitored by TLC or GC-MS.

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed. The crude product is then purified by column chromatography on silica gel to remove the tin byproducts and isolate the desired coupled product. A common technique to facilitate the removal of tin residues is to wash the organic extract with an aqueous solution of potassium fluoride.

Safety and Handling Considerations

A critical aspect of working with this compound, and organotin compounds in general, is their toxicity. Tributyltin compounds are known to be immunotoxic and can have adverse effects on the endocrine system. Therefore, all manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All waste containing organotin residues must be disposed of according to institutional and environmental regulations.

Conclusion and Future Outlook

This compound stands as a testament to the enabling power of organometallic reagents in modern organic synthesis. Its straightforward preparation and predictable reactivity in the Stille cross-coupling reaction make it a valuable tool for the construction of complex molecules bearing the 2-methylfuran moiety. As the demand for novel pharmaceuticals and functional materials continues to grow, the strategic application of such well-defined and versatile building blocks will undoubtedly play an increasingly important role in advancing the frontiers of chemical science. The insights and protocols provided in this guide are intended to empower researchers to confidently and effectively utilize this potent synthetic tool in their endeavors.

References

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785). [Link]

-

Wikipedia. Stille reaction. [Link]

-

Royal Society of Chemistry. Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. [Link]

-

Organic Syntheses. Org. Synth. 2011, 88, 197. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Divbio Science Europe. This compound. [Link]

-

National Institute of Standards and Technology. Furan, 2-(2-furanylmethyl)-5-methyl-. [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

Organic Syntheses. palladium-catalyzed coupling of acid chlorides with organotin reagents. [Link]

-

Organic Syntheses. tributyl(3-methyl-2-butenyl)tin. [Link]

-

National Institute of Standards and Technology. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

Journal of the Chemical Society, Chemical Communications (RSC Publishing). Lithiation of 3,4-bis(tri-n-butylstannyl)furan: regiospecific synthesis of unsymmetrical 3,4-disubstituted furans. [Link]

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound [divbio.eu]

- 4. 118486-95-6 Cas No. | 2-Methyl-5-(tributylstannyl)furan | Apollo [store.apolloscientific.co.uk]

- 5. 2-Methyl-5-(tributylstannyl)furan [chemicalbook.com]

- 6. 2-Methyl-5-(tributylstannyl)furan [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 5-Methyl-2-(tributylstannyl)furan (CAS: 118486-95-6): Properties, Synthesis, and Application in Palladium-Catalyzed Cross-Coupling Reactions

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-2-(tributylstannyl)furan (CAS Number: 118486-95-6), a key organometallic reagent in modern organic synthesis. Intended for researchers, chemists, and drug development professionals, this document delves into the compound's physicochemical properties, provides a detailed, field-proven protocol for its synthesis, and explores its primary application as a nucleophilic partner in Stille cross-coupling reactions. Particular emphasis is placed on the mechanistic underpinnings of its reactivity and the critical safety protocols required for handling this class of organotin compounds. The guide includes step-by-step experimental procedures, data presentation in structured tables, and logical diagrams to elucidate key workflows and reaction mechanisms.

Introduction and Compound Identification

This compound is a substituted furan bearing a tributyltin moiety at the 2-position. This structure renders it an exceptionally versatile building block in synthetic chemistry. The tin-carbon bond is sufficiently labile to participate in transmetalation with palladium catalysts, yet the compound is stable enough for isolation, purification, and storage under appropriate conditions. Its primary utility lies in the Stille cross-coupling reaction, a powerful method for forging carbon-carbon bonds. The presence of the furan ring, a common motif in pharmaceuticals and biologically active natural products, makes this reagent particularly valuable for the synthesis of complex molecular architectures, including quinolone-based antibacterial agents.

Physicochemical and Spectroscopic Properties

Precise experimental data for this compound is not widely published. However, the properties can be reliably estimated based on its close structural analog, 2-(tributylstannyl)furan (CAS: 118486-94-5). The addition of a methyl group is expected to have a minor impact on its physical characteristics.

Table 1: Physicochemical Properties

| Property | Value (for 2-(tributylstannyl)furan) | Reference |

| Molecular Formula | C₁₇H₃₂OSn | [N/A] |

| Molecular Weight | 371.15 g/mol | [N/A] |

| Appearance | Colorless to pale yellow liquid (Expected) | [N/A] |

| Boiling Point | 90 °C @ 0.1 mmHg | [N/A] |

| Density | 1.134 g/mL at 25 °C | [N/A] |

| Refractive Index (n₂₀/D) | 1.494 | [N/A] |

Spectroscopic Characterization:

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most reliably achieved through the regioselective lithiation of 2-methylfuran, followed by electrophilic quenching with tributyltin chloride. This method provides a direct and high-yielding route to the desired product.

Causality and Experimental Rationale

The choice of n-butyllithium (n-BuLi) as the lithiating agent is critical. It is a strong, non-nucleophilic base capable of deprotonating the C-H bond at the 5-position of the furan ring, which is the most acidic proton due to the inductive effect of the ring oxygen and the stability of the resulting carbanion. The reaction is performed at low temperatures (-78 °C) to prevent side reactions, such as decomposition of the lithiated intermediate or reaction at other positions. Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the lithium cation. The subsequent addition of tributyltin chloride provides the electrophilic tin source to form the target C-Sn bond.

Step-by-Step Synthesis Protocol

Materials:

-

2-Methylfuran (freshly distilled)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Tributyltin chloride

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

-

Initial Charging: Under a positive pressure of argon or nitrogen, charge the flask with anhydrous THF (e.g., 100 mL for a 20 mmol scale reaction) and 2-methylfuran (1.0 equivalent).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-BuLi (1.05 equivalents) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Stannylation: Add tributyltin chloride (1.1 equivalents) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quenching and Work-up: Cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically purified by vacuum distillation to yield this compound as a clear, colorless to pale yellow oil.

Caption: General workflow for the synthesis of this compound.

Application in Stille Cross-Coupling Reactions

The paramount application of this compound is its role as a nucleophilic coupling partner in the palladium-catalyzed Stille reaction. This reaction facilitates the formation of a new carbon-carbon bond between the furan ring and a variety of electrophilic partners, typically organic halides or triflates.

The Stille Catalytic Cycle: Mechanism of Action

The Stille coupling proceeds through a well-established catalytic cycle involving a palladium(0) complex.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the organic halide (R¹-X), forming a Pd(II) intermediate.

-

Transmetalation: The organostannane reagent (R²-SnBu₃, in this case, 5-methyl-2-furyl-SnBu₃) transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex. The tributyltin halide (X-SnBu₃) is released as a byproduct. This is often the rate-determining step.[1]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Synthesis of a Substituted Furan

This protocol provides a general procedure for the Stille coupling of this compound with an aryl bromide. Conditions may require optimization for specific substrates.

Materials:

-

This compound (1.1 equivalents)

-

Aryl bromide (e.g., 4-bromoanisole, 1.0 equivalent)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous, degassed solvent (e.g., toluene or DMF)

-

Standard inert atmosphere glassware

Procedure:

-

Reaction Setup: In a Schlenk tube, combine the aryl bromide, the palladium catalyst, and a magnetic stir bar.

-

Inert Atmosphere: Seal the tube and subject it to three cycles of evacuation and backfilling with argon or nitrogen.

-

Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the this compound.

-

Reaction: Heat the reaction mixture (typically 80-110 °C) with stirring. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. Further wash with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Safety, Handling, and Toxicology

CRITICAL SAFETY NOTE: Organotin compounds, particularly tributyltin derivatives, are highly toxic.[3][4] They pose significant health risks and require strict handling precautions.

-

Toxicity Profile: Tributyltin (TBT) compounds are potent immunotoxins and can cause endocrine disruption.[5] They are toxic via all routes of exposure: inhalation, ingestion, and dermal contact.[3] Acute exposure can cause severe skin and respiratory tract irritation, while chronic exposure may lead to damage to the liver, reproductive system, and central nervous system.[3][6] TBT compounds are also highly toxic to aquatic organisms.[6][7]

-

Exposure Controls & Personal Protective Equipment (PPE):

-

Engineering Controls: All manipulations must be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment:

-

Gloves: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after handling.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Lab Coat: A flame-resistant lab coat should be worn at all times.

-

-

-

Handling and Storage:

-

Store in a tightly sealed container under an inert atmosphere (argon or nitrogen).

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Label the storage area clearly with appropriate hazard warnings.

-

-

Waste Disposal: All organotin-contaminated waste, including glassware, syringes, and purification media, must be collected in a designated, sealed hazardous waste container and disposed of according to institutional and governmental regulations. Do not discharge into drains.

Conclusion

This compound is a valuable and effective reagent for the construction of complex molecules containing a substituted furan moiety. Its utility in palladium-catalyzed Stille cross-coupling reactions provides a reliable pathway for C-C bond formation with broad functional group tolerance. However, its application is intrinsically linked to its high toxicity. A thorough understanding of its chemical properties, coupled with strict adherence to safety and handling protocols, is essential for its safe and successful use in the research and development environment. The protocols and data presented in this guide are intended to provide a solid foundation for scientists leveraging this powerful synthetic tool.

References

-

Snoozi, Z. A., et al. (1989). Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals. PubMed. Available at: [Link]

-

Laidy, Y. (2018). An Overview on Toxicity of Tributyltin. International Scientific Organization. Available at: [Link]

-

Collaborative for Health & Environment. (n.d.). Tributyltin. Available at: [Link]

-

Wikipedia. (n.d.). Tributyltin. Available at: [Link]

-

OpenOChem Learn. (n.d.). Stille Coupling. Available at: [Link]

-

NROChemistry. (n.d.). Stille Coupling. Available at: [Link]

Sources

- 1. Stille Coupling | NROChemistry [nrochemistry.com]

- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 3. iscientific.org [iscientific.org]

- 4. healthandenvironment.org [healthandenvironment.org]

- 5. Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]

- 7. Tributyltin - Wikipedia [en.wikipedia.org]

A Technical Guide to 5-Methyl-2-(tributylstannyl)furan: Properties, Synthesis, and Application in Stille Cross-Coupling Reactions

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-2-(tributylstannyl)furan, a key organostannane reagent in modern organic synthesis. We will detail its fundamental physicochemical properties, outline a standard laboratory-scale synthetic protocol, and explore its principal application as a coupling partner in the palladium-catalyzed Stille reaction. This document is intended for researchers and scientists in chemical and pharmaceutical development who utilize cross-coupling methodologies to construct complex molecular architectures. The guide emphasizes the mechanistic rationale behind experimental procedures and addresses critical safety considerations associated with the handling of organotin compounds.

Compound Profile and Physicochemical Properties

This compound is a specialized chemical intermediate valued for its role in creating carbon-carbon bonds. The molecule consists of a 5-methylfuran heterocyclic ring system bonded to a tributyltin moiety via a carbon-tin bond. This structure makes it an excellent nucleophilic partner in cross-coupling reactions, allowing for the strategic introduction of the 5-methylfuranyl group into target molecules. The tributyltin group, while activating the furan for transmetalation, also imparts significant toxicity, a critical consideration for its use.

Caption: Key identifiers and properties of this compound.

Synthesis and Mechanism of Formation

The preparation of this compound is typically achieved through a two-step sequence involving metallation of 2-methylfuran followed by quenching with an electrophilic tin species. The most common approach utilizes organolithium chemistry.

Mechanism: The reaction proceeds via the deprotonation of 2-methylfuran at the C5 position. This position is the most acidic due to the inductive effect of the ring oxygen and the adjacent methyl group, making it susceptible to attack by a strong base like n-butyllithium (n-BuLi). This forms a highly reactive 5-methyl-2-furyllithium intermediate. This nucleophilic intermediate then readily attacks the electrophilic tin atom of tributyltin chloride, displacing the chloride ion to form the desired carbon-tin bond. The choice of a very low temperature (-78 °C) is critical to prevent side reactions and decomposition of the thermally sensitive organolithium intermediate.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 2-methylfuran.

Materials:

-

2-Methylfuran

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Tributyltin chloride (Bu₃SnCl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard organic solvents for extraction and chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2-methylfuran (1.0 eq) and anhydrous THF.

-

Metallation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at this temperature for 1 hour.

-

Stannylation: Tributyltin chloride (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The solution is stirred for an additional 2 hours at -78 °C and then allowed to warm slowly to room temperature overnight.

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is separated and extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure compound.

Core Application: The Stille Cross-Coupling Reaction

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide (e.g., triflate).[1] Its high functional group tolerance makes it exceptionally useful in the synthesis of complex molecules, including pharmaceuticals and natural products.[2][3] this compound serves as the organostannane component, transferring the 5-methyl-2-furanyl group.

Catalytic Cycle and Mechanism

The reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X), inserting itself into the carbon-halide bond. This oxidizes the palladium from Pd(0) to a Pd(II) complex.

-

Transmetalation: The organostannane (in this case, this compound) exchanges its organic group with the halide on the Pd(II) complex. The 5-methylfuranyl group is transferred to the palladium center, and the tributyltin halide is formed as a byproduct. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups (R¹ and the 5-methylfuranyl group) on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond in the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: A Representative Stille Coupling

Objective: To couple this compound with an aryl bromide.

Materials:

-

Aryl bromide (e.g., 4-bromoanisole) (1.0 eq)

-

This compound (1.1 eq)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (1-5 mol%)

-

Anhydrous solvent (e.g., Toluene or DMF)

-

Optional: Copper(I) iodide (CuI) as a co-catalyst

Procedure:

-

Reaction Setup: To an oven-dried flask under a nitrogen or argon atmosphere, add the aryl bromide (1.0 eq), the palladium catalyst (e.g., 2 mol%), and the solvent.

-

Reagent Addition: Add this compound (1.1 eq) to the mixture via syringe.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS. The choice of solvent and temperature is crucial; DMF can often accelerate the reaction but may require lower temperatures than toluene to prevent decomposition.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with an aqueous solution of potassium fluoride (KF). The fluoride solution helps to remove the tin byproducts by forming insoluble tributyltin fluoride, which can be filtered off.

-

Purification: The organic layer is separated, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the desired biaryl product.

Safety, Handling, and Toxicology

CAUTION: Organotin compounds are highly toxic.

-

Toxicity: this compound is classified as toxic if inhaled, swallowed, or in contact with skin.[4] It is also a serious eye irritant and may cause respiratory irritation.[4] All organotin compounds should be handled with extreme care as they can be readily absorbed through the skin and have adverse effects on the central nervous and immune systems.

-

Handling: All manipulations must be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is often insufficient; butyl rubber or laminate gloves are recommended), and safety goggles, is mandatory.

-

Waste Disposal: All waste containing organotin compounds, including reaction mixtures, contaminated solvents, and purification materials (e.g., silica gel), must be collected and disposed of as hazardous chemical waste according to institutional and local regulations.

Conclusion

This compound is a valuable and highly effective reagent for the introduction of the 5-methylfuranyl moiety into a wide range of organic substrates. Its primary utility in the Stille cross-coupling reaction provides a reliable method for constructing C(sp²)-C(sp²) bonds, a common objective in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5] While its application is tempered by the significant toxicity of organotin compounds, careful handling and purification protocols allow for its safe and efficient use in complex molecular synthesis.

References

- Sunway Pharm Ltd. (n.d.). This compound - CAS:118486-95-6.

- Divbio Science Europe. (n.d.). This compound.

- Apollo Scientific. (n.d.). 2-Methyl-5-(tributylstannyl)furan - CAS: 118486-95-6.

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

-

Mabon, R., Richecœur, A. M. E., & Sweeney, J. B. (2000). Preparation and Reactions of 3,4-Bis(tributylstannyl)-2(5H)-furanone. The Journal of Organic Chemistry, 65(23), 7749-7755. Retrieved from [Link]

- Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl triflates with organostannanes. A general method for the synthesis of substituted dienes. Journal of the American Chemical Society, 108(11), 3033-3040. (Seminal work on Stille coupling)

-

Seitz, D. E., Lee, S. H., Hanson, R. N., & Bottaro, J. C. (1983). Synthesis and Reactivity of the 2,5-Bis(Trimethylstannyl) Derivatives of Thiophene and Furan. Synthetic Communications, 13(2), 121-128. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactivity of mechanistically relevant furans in the cross-coupling reaction. Retrieved from [Link]

-

Organic Syntheses. (2011). Aryl-Aryl Bond Formation by Suzuki-Miyaura, Stille and Hiyama Cross-Coupling. Org. Synth. 2011, 88, 197. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of Tributyltin Compounds

Preamble: Acknowledging and Mitigating the Inherent Risks of Tributyltin Chemistry

Tributyltin (TBT) compounds represent a class of organometallic reagents with significant utility in organic synthesis; however, their value in chemical transformation is paralleled by their considerable toxicity.[1] This guide is intended for researchers, scientists, and drug development professionals who, in the course of their work, must handle these potent substances. It is predicated on the principle that a deep, mechanistic understanding of the risks associated with TBT is fundamental to establishing a robust safety culture and ensuring the well-being of laboratory personnel and the environment. We will move beyond a mere recitation of safety rules to a discussion of the scientific rationale underpinning each recommended practice, thereby creating a self-validating system of safe laboratory operations.

The Toxicological Profile of Tributyltin: A Multi-faceted Threat

Tributyltin compounds exert their toxicity through several mechanisms, making them a pervasive hazard in a laboratory setting. They are readily absorbed through the skin, and can be ingested or inhaled, with rapid metabolism in mammals.[2] However, their lipophilic nature leads to bioaccumulation, particularly in aquatic organisms.[2]

Human Health Hazards

Exposure to TBT can lead to a range of adverse health effects, from acute irritation to long-term systemic damage.

-

Dermal and Mucous Membrane Irritation: TBT compounds are potent irritants to the skin, eyes, and respiratory tract.[2] Skin contact can rapidly lead to chemical burns, particularly at high concentrations.[2]

-

Systemic Toxicity: The primary targets for TBT toxicity in humans are the immune, endocrine, and central nervous systems.[2] It is a known endocrine disruptor and has been linked to immunosuppression.[2] Prolonged or repeated exposure can cause damage to organs including the liver and kidneys.[3]

Environmental Hazards

The ecotoxicity of TBT is well-documented, with devastating effects on aquatic ecosystems. Its historical use as an antifouling agent on ship hulls led to widespread contamination of marine environments.[1] TBT is extremely toxic to a wide range of non-target aquatic organisms, causing reproductive abnormalities and population decline in various species.[2][4] Due to its persistence in sediments, historical contamination remains a long-term environmental concern.[3]

Establishing a Fortress of Safety: Engineering Controls and Personal Protective Equipment

Given the significant hazards of TBT, a multi-layered approach to exposure control is imperative. This begins with robust engineering controls to contain the hazard at its source, supplemented by meticulous use of personal protective equipment (PPE).

The Primacy of Engineering Controls

-

Fume Hoods: The Non-Negotiable Workspace: All manipulations of TBT compounds, including weighing, transfers, and reactions, must be conducted within a certified and properly functioning chemical fume hood.[5] This is the primary engineering control to prevent the inhalation of volatile TBT compounds or aerosols.

-

Designated Work Areas: A specific area within the laboratory should be demarcated for work with TBT. This designated area should be clearly signed to alert personnel to the presence of these highly toxic substances.

Personal Protective Equipment: The Last Line of Defense

While engineering controls are designed to contain the hazard, PPE is essential to protect against accidental exposure. The selection of appropriate PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

| PPE Component | Specification | Rationale |

| Hand Protection | Double gloving with nitrile or neoprene gloves is recommended.[6] Always consult the glove manufacturer's chemical resistance data.[6] | TBT is readily absorbed through the skin.[2] Double gloving provides an additional barrier and reduces the risk of exposure in the event of a tear or puncture in the outer glove. Nitrile and neoprene offer good resistance to a range of chemicals, but compatibility should always be verified.[6][7] |

| Eye/Face Protection | Chemical splash goggles and a full-face shield are mandatory.[5] | This combination protects against splashes of TBT-containing liquids and protects the entire face from contact. |

| Body Protection | A chemically resistant laboratory coat, long pants, and closed-toe shoes are required.[5] An impervious apron may be necessary for larger scale work. | This is to prevent skin contact with any spills or splashes. Contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste. |

| Respiratory Protection | For routine handling within a fume hood, respiratory protection is not typically required. In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with organic vapor cartridges is necessary.[8] A P100 particulate filter may also be required if there is a risk of aerosol generation.[9][10] | Organic vapor cartridges contain activated carbon which adsorbs volatile organic compounds.[11] The choice of cartridge should be based on the specific TBT compound and potential for other airborne contaminants. A quantitative fit test is essential to ensure the respirator provides a proper seal.[11] |

Operational Protocols: A Step-by-Step Guide to Safe Handling

The following protocols are designed to provide a framework for the safe execution of common laboratory procedures involving TBT compounds.

Synthesis and Purification of Tributyltin Compounds

The synthesis of TBT compounds, such as tributyltin chloride, often involves highly reactive reagents and requires stringent adherence to safety protocols. The following is a generalized protocol that should be adapted based on the specific reaction being performed.

Protocol 1: Synthesis of Tributyltin Chloride via Tetrabutyltin and Tin Tetrachloride [12]

-

Preparation:

-

Ensure all glassware is thoroughly dried and assembled within a chemical fume hood.

-

Don all required PPE (double nitrile gloves, chemical splash goggles, face shield, and a chemically resistant lab coat).

-

Set up a reaction flask with a stirrer, dropping funnel, and a nitrogen inlet to maintain an inert atmosphere.

-

-

Reaction:

-

Charge the reaction flask with tetrabutyltin.

-

Cool the flask to below 0°C using an ice-salt bath.

-

Slowly add tin tetrachloride dropwise from the dropping funnel while maintaining the temperature below 0°C. The reaction is exothermic and careful temperature control is crucial.

-

After the addition is complete, allow the reaction to stir for a specified time to ensure completion.

-

-

Work-up and Purification:

-

Quench the reaction mixture by slowly adding it to ice water with vigorous stirring.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude tributyltin chloride by vacuum distillation.[13]

-

Causality and Self-Validation: The use of an inert atmosphere prevents the reaction of organometallic intermediates with atmospheric moisture and oxygen. The slow, controlled addition of reagents and cooling of the reaction vessel are critical for managing the exothermic nature of the reaction and preventing runaway reactions. The purification by vacuum distillation separates the desired product from less volatile impurities.

Spill Response and Decontamination

Prompt and correct response to a TBT spill is critical to prevent widespread contamination and exposure.

Protocol 2: Small Spill Cleanup (less than 100 mL)

-

Immediate Actions:

-

Alert personnel in the immediate area.

-

If safe to do so, extinguish all ignition sources.

-

Ensure the fume hood is operational.

-

-

Containment and Cleanup:

-

Wearing appropriate PPE (including respiratory protection if necessary), contain the spill by creating a dike with an inert absorbent material such as vermiculite or sand.[14]

-

Carefully apply the absorbent material over the spill, working from the outside in.[14]

-

Once the spill is fully absorbed, use non-sparking scoops to collect the material into a designated, labeled hazardous waste container.[15]

-

-

Decontamination:

-

Decontaminate the spill area with a suitable solvent (e.g., acetone, dichloromethane) followed by a decontamination solution such as 20% nitric acid or a bleach solution.[15]

-

Collect all decontamination materials and residues as hazardous waste.

-

Protocol 3: Large Spill Cleanup (greater than 100 mL)

-

Evacuate: Immediately evacuate the laboratory and alert others.

-

Isolate: Close the laboratory doors and prevent entry.

-

Notify: Contact your institution's Environmental Health and Safety (EHS) department and emergency services. Do not attempt to clean up a large spill yourself.

Workflow for Spill Response

Caption: Workflow for the safe management and disposal of tributyltin waste.

Exposure Monitoring and Occupational Health

Regular monitoring and health surveillance are crucial for personnel who work with TBT compounds.

Occupational Exposure Limits

Various regulatory agencies have established occupational exposure limits (OELs) for organotin compounds. Adherence to these limits is mandatory.

| Regulatory Body | TWA (8-hour Time-Weighted Average) | STEL (Short-Term Exposure Limit) | Notations |

| OSHA (Occupational Safety and Health Administration) | 0.1 mg/m³ (as Sn) [16] | - | Skin [16] |

| NIOSH (National Institute for Occupational Safety and Health) | 0.1 mg/m³ (as Sn) [16] | 0.2 mg/m³ (as Sn) [17] | Skin [16] |

| ACGIH (American Conference of Governmental Industrial Hygienists) | 0.1 mg/m³ (as Sn) [16] | 0.2 mg/m³ (as Sn) [18] | Skin [17] |

The "Skin" notation indicates that skin absorption is a significant route of exposure and must be prevented. [16]

Laboratory Monitoring

-

Air Monitoring: Regular air sampling in designated TBT work areas should be conducted to ensure that engineering controls are effective and that airborne concentrations are below the OELs. Methods such as NIOSH 5504 can be used for the analysis of organotins in air samples. [19]* Biological Monitoring: While not routinely performed in all laboratories, biological monitoring can assess a worker's actual exposure. TBT and its metabolites can be detected in blood and urine. [20]Biomonitoring using sentinel organisms like certain snail species can also be used to assess environmental contamination. [21][22]

Conclusion: A Commitment to a Culture of Safety

The safe handling of tributyltin compounds is not merely a matter of following procedures; it is a mindset that must be ingrained in the culture of any research organization that utilizes these powerful chemical tools. By understanding the fundamental principles of TBT's toxicity and the rationale behind each safety protocol, researchers can empower themselves to work confidently and safely. This guide provides a framework for developing and implementing robust safety practices, but it is the responsibility of every individual scientist to apply these principles diligently in their daily work.

References

-

Analytical and Bioanalytical Chemistry. (1996). Tributyltin biomonitoring using prosobranchs as sentinel organisms. Retrieved from [Link]

-

Inchem.org. (n.d.). Tributyltin compounds (PIM G018). Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of tributyltin chloride. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Occupational Chemical Database. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). TIN, ORGANIC COMPOUNDS (as Sn). Retrieved from [Link]

-

Organic Syntheses. (n.d.). tributyl(3-methyl-2-butenyl)tin. Retrieved from [Link]

- Google Patents. (2019). A PROCESS FOR THE PREPARATION OF TRIBUTYLTIN CHLORIDE WITH HIGH PURITY.

-

ResearchGate. (2014). An easy, rapid and inexpensive method to monitor tributyltin (TBT) toxicity in the laboratory. Retrieved from [Link]

-

ResearchGate. (2003). (PDF) Biomonitoring organotin pollution with gastropods and mussels. Retrieved from [Link]

-

3M. (n.d.). 3M™ Formaldehyde/Organic Vapor Cartridge/Filter, 60925, P100, 30 pairs/case. Retrieved from [Link]

-

Folia Microbiologica. (2014). An easy, rapid and inexpensive method to monitor tributyltin (TBT) toxicity in the laboratory. Retrieved from [Link]

-

Polish Journal of Environmental Studies. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Glove Selection Guide. Retrieved from [Link]

-

Frontiers in Marine Science. (2024). Spatial and temporal distribution of tributyltin in the coastal environment of the Croatian Adriatic (2016-2023): TBT remains a cause for concern. Retrieved from [Link]

-

Ortep Association. (n.d.). Common Laboratory Difficulties with TBT Analysis. Retrieved from [Link]

-

3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Occupational Chemical Database. Retrieved from [Link]

-

PubChem. (n.d.). Tributylstannane. Retrieved from [Link]

-

Environment International. (2008). Environmental levels, toxicity and human exposure to tributyltin (TBT)-contaminated marine environment. a review. Retrieved from [Link]

-

Kent State University. (n.d.). Cleaning up a spill. Retrieved from [Link]

-

Pesticide Environmental Stewardship. (n.d.). Spill Cleanup. Retrieved from [Link]

-

Collaborative for Health & Environment. (n.d.). Tributyltin. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of high purity alkyltin compounds.

-

University of Alabama in Huntsville. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

-

Analytice. (2020). Laboratories for the analysis of organotins in air samples. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). OSHA Occupational Chemical Database Advanced Search. Retrieved from [Link]

-

NSW Environment Protection Authority. (1989). Organotin Waste Materials Chemical Control Order 1989. Retrieved from [Link]

-

Lehigh University. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]

-

Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]

-

3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. Retrieved from [Link]

-

iContain. (2023). The Beginners Guide To Cleaning-Up a Small Chemical Spill. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Occupational Chemical Database. Retrieved from [Link]

-

SafetyGloves.co.uk. (2016). What is the Best Material for Chemical Resistant Gloves?. Retrieved from [Link]

-

Pacific Rim Laboratories. (n.d.). TBT Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Tributyltin. Retrieved from [Link]

-

Environmental Health and Safety - The University of Texas at Dallas. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

-

ACGIH. (n.d.). TLV Chemical Substances Introduction. Retrieved from [Link]

-

3M. (n.d.). How an Organic Vapor Respirator Cartridge Works. Retrieved from [Link]

-

TBEP Labs. (2019). Chemical Spill Clean-Up. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2001). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. Retrieved from [Link]

-

PK Safety. (2024). Understanding Respirator, Cartridge, and Filter Markings. Retrieved from [Link]

Sources

- 1. Tributyltin - Wikipedia [en.wikipedia.org]

- 2. healthandenvironment.org [healthandenvironment.org]

- 3. Frontiers | Spatial and temporal distribution of tributyltin in the coastal environment of the Croatian Adriatic (2016-2023): TBT remains a cause for concern [frontiersin.org]

- 4. TBT (Organotin) Analysis at Pacific Rim Laboratories [pacificrimlabs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]

- 7. envirosafetyproducts.com [envirosafetyproducts.com]

- 8. queensu.ca [queensu.ca]

- 9. 3mcanada.ca [3mcanada.ca]

- 10. youtube.com [youtube.com]

- 11. multimedia.3m.com [multimedia.3m.com]

- 12. Preparation method of tributyltin chloride - Eureka | Patsnap [eureka.patsnap.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. Cleaning up a spill | Compliance and Risk Management [kent.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. TIN, ORGANIC COMPOUNDS (as Sn) | Occupational Safety and Health Administration [osha.gov]

- 17. Tributylstannane | C12H28Sn | CID 5948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Tributyltin compounds (PIM G018) [inchem.org]

- 19. Laboratories for the analysis of organotins in air samples - Analytice [analytice.com]

- 20. Environmental levels, toxicity and human exposure to tributyltin (TBT)-contaminated marine environment. a review. b_antizar@hotmail.com - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Tributyltin biomonitoring using prosobranchs as sentinel organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Paal-Knorr Synthesis for Substituted Furans

Introduction: The Enduring Relevance of a Classic Transformation

The furan nucleus is a cornerstone scaffold in the architecture of a vast array of natural products, pharmaceuticals, and advanced materials.[1] Its distinct electronic characteristics and its capacity to act as a bioisostere for other aromatic systems render it an invaluable building block in the fields of medicinal chemistry and drug discovery.[1] Among the arsenal of synthetic methodologies available for the construction of this privileged heterocycle, the Paal-Knorr furan synthesis, first disclosed in 1884, stands as one of the most robust and perennially utilized strategies for forging substituted furans from 1,4-dicarbonyl precursors.[1][2] This guide provides a comprehensive exploration of the Paal-Knorr synthesis, delving into its mechanistic underpinnings, substrate scope, modern advancements, and practical applications for researchers, scientists, and drug development professionals.

Mechanistic Insights: A Stepwise Journey to Aromaticity

The Paal-Knorr furan synthesis is fundamentally an acid-catalyzed intramolecular cyclization and dehydration of a 1,4-dicarbonyl compound.[2] While seemingly straightforward, a nuanced understanding of the mechanism is paramount for reaction optimization and troubleshooting. The accepted pathway involves a series of discrete, yet interconnected, steps.[1]

The reaction commences with the protonation of one of the carbonyl groups by an acid catalyst, which enhances its electrophilicity.[1] Subsequently, the second carbonyl group undergoes tautomerization to its more nucleophilic enol form.[1] The critical ring-forming step, which is also the rate-determining step, involves the intramolecular attack of the enol oxygen onto the protonated carbonyl carbon, forging a cyclic hemiacetal intermediate.[1][3] The final stage of the synthesis involves a second protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule to yield the thermodynamically stable aromatic furan ring.[1]

It is noteworthy that mechanistic studies by V. Amarnath and colleagues in 1995 provided crucial insights, demonstrating that diastereomers of 3,4-disubstituted-2,5-hexanediones cyclize at different rates.[4][5] This observation was inconsistent with a mechanism involving a common enol intermediate and suggested that the conformational requirements for cyclization play a significant role in the reaction kinetics.[5]

Caption: The mechanistic pathway of the Paal-Knorr furan synthesis.

Scope and Limitations: Navigating the Synthetic Landscape

The Paal-Knorr synthesis exhibits considerable versatility, accommodating a wide spectrum of 1,4-dicarbonyl compounds. The substituents at the R2, R3, R4, and R5 positions can be hydrogen, alkyl, aryl, or even ester functionalities.[1] This flexibility allows for the generation of a diverse library of substituted furans.

However, the traditional execution of the Paal-Knorr synthesis is not without its limitations. A primary drawback has historically been the accessibility of the 1,4-dicarbonyl starting materials.[4] Furthermore, the classical reaction conditions, often involving prolonged heating in the presence of strong acids, can be detrimental to sensitive functional groups, leading to substrate decomposition and the formation of tarry byproducts.[4][6] This can result in diminished yields and complex purification procedures.[6]

Modern Methodologies: Overcoming Classical Constraints

In response to the limitations of the traditional Paal-Knorr synthesis, a number of innovative modifications have been developed to enhance its efficiency, broaden its applicability, and align it with the principles of green chemistry.

Catalyst Selection: From Brønsted Acids to Milder Alternatives

While strong protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective, they can also promote side reactions.[6][7] The adoption of milder Lewis acids, such as zinc bromide (ZnBr₂), bismuth(III) nitrate (Bi(NO₃)₃), and scandium(III) triflate (Sc(OTf)₃), has proven to be a successful strategy for promoting cyclization under less aggressive conditions.[3][6] Solid acid catalysts, like Amberlyst-15 and montmorillonite K10 clay, offer the advantages of easy separation and recyclability.[3][8]

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Protic Acids | ||||

| H₂SO₄ (conc.) | Neat | 100 | 1 h | ~90 |

| p-TsOH | Toluene | Reflux | 3 h | 85 |

| Lewis Acids | ||||

| ZnCl₂ | Neat | 130-140 | 30 min | 88 |

| TiCl₄ | Toluene | 80 | 1 h | 92 |

| Solid Acids | ||||

| Amberlyst-15 | Toluene | 110 | 6 h | 95 |

| Montmorillonite K10 | Toluene | Reflux | 4 h | 82 |

| Microwave Irradiation | ||||

| p-TsOH (cat.) | Neat | 120 | 5 min | 98 |

| Data compiled from a representative synthesis of 2,5-dimethylfuran from hexane-2,5-dione.[8] |

Microwave-Assisted Synthesis: A Paradigm of Speed and Efficiency

The application of microwave irradiation has revolutionized the Paal-Knorr synthesis.[9][10] Microwave-assisted protocols dramatically curtail reaction times from hours to mere minutes, often leading to cleaner reactions and higher yields.[10][11] This acceleration is attributed to the efficient and uniform heating of the reaction mixture, which can circumvent the formation of degradation products associated with prolonged conventional heating.[12] In many instances, microwave-assisted Paal-Knorr reactions can proceed with only catalytic amounts of acid, or in some cases, without any added acid catalyst.[1]

Caption: A generalized workflow for microwave-assisted Paal-Knorr furan synthesis.

Experimental Protocols: A Practical Guide

Conventional Heating Protocol for the Synthesis of 2,5-Dimethylfuran

This protocol provides a standard procedure for the synthesis of 2,5-dimethylfuran from hexane-2,5-dione using conventional heating.

Materials:

-

Hexane-2,5-dione

-

Toluene

-

p-Toluenesulfonic acid monohydrate

-

Dean-Stark apparatus

-

Standard glassware for reflux and workup

Procedure:

-

To a solution of hexane-2,5-dione (1.14 g, 10 mmol) in toluene (50 mL), add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).[7]

-

Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water.[7]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the mixture with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 2,5-dimethylfuran.[7]

Microwave-Assisted Protocol for Furan Synthesis

This protocol outlines a general and rapid procedure for the synthesis of substituted furans using microwave irradiation.

Materials:

-

1,4-Dicarbonyl starting material (1 mmol)

-

Ethanol/water (1:1 mixture, 3 mL)

-

Hydrochloric acid (1 M solution, catalytic amount, optional)

-

10 mL microwave process vial with a septum cap

-

Laboratory microwave reactor

Procedure:

-

In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the 1,4-dicarbonyl starting material (1 mmol) and ethanol/water (3 mL).[1]

-

If required, add a catalytic amount of hydrochloric acid (e.g., 2-3 drops of a 1 M solution). Note that for many substrates, no acid catalyst is necessary under microwave conditions.[1]

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 140 °C for 3-5 minutes, monitoring the internal pressure to ensure it remains within the safe limits of the instrument.[1]

-

After the reaction is complete, cool the vial to room temperature.

-

Transfer the contents to a separatory funnel and dilute with water (10 mL).

-

Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 15 mL).[1]

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.[1]

-

Filter the solution and remove the solvent in vacuo. The resulting crude product is often of high purity but can be further purified by silica gel column chromatography if necessary.[1]

Applications in Drug Discovery and Development

The Paal-Knorr synthesis is a valuable asset in the drug discovery and development pipeline.[1] The ability to readily modify the substituents on the 1,4-dicarbonyl precursor allows for the rapid generation of focused libraries of furan-containing compounds.[1] This facilitates the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[1] The furan scaffold is present in numerous approved drugs and biologically active molecules, underscoring the importance of efficient synthetic routes to this heterocycle.

Conclusion: A Timeless Synthesis for Modern Challenges

The Paal-Knorr furan synthesis, despite its century-old origins, remains a cornerstone of modern heterocyclic chemistry. Its reliability, versatility, and adaptability have ensured its continued relevance. The advent of modern techniques, particularly microwave-assisted synthesis and the use of milder catalysts, has successfully addressed many of the limitations of the classical method.[1][10] For researchers and scientists in both academic and industrial settings, a thorough understanding of the Paal-Knorr synthesis provides a powerful tool for the construction of substituted furans, enabling the advancement of drug discovery and the development of novel functional materials.

References

-

Grokipedia. Paal–Knorr synthesis. Available from: [Link]

-

Wikipedia. Paal–Knorr synthesis. Available from: [Link]

-

Organic Chemistry Portal. Paal-Knorr Furan Synthesis. Available from: [Link]

-

Minetto, G., et al. (2004). Microwave-Assisted Paal−Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans. Organic Letters, 6(3), 389-392. Available from: [Link]

-

Organic Chemistry Portal. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Available from: [Link]

-

ResearchGate. Paal–Knorr furan synthesis | Request PDF. Available from: [Link]

-

YouTube. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Available from: [Link]

-

PubMed. (2004). Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans. Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. Available from: [Link]

-

MBB College. Synthesis of Furan. Available from: [Link]

-

ResearchGate. Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds | Request PDF. Available from: [Link]

-

SlideShare. Synthesis of Furan and Thiophene. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

- 11. Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Methodological & Application

Application Note & Protocol: Stille Coupling of 5-Methyl-2-(tributylstannyl)furan for the Synthesis of 2,5-Disubstituted Furans

Introduction: The Strategic Value of 2,5-Disubstituted Furans

The Stille reaction, a palladium-catalyzed cross-coupling of an organostannane with an organic electrophile, stands as a cornerstone of modern synthetic chemistry.[1][2] Its remarkable tolerance for a wide array of functional groups and the inherent stability of organotin reagents to air and moisture make it an exceptionally robust tool for carbon-carbon bond formation.[3][4][5] This protocol focuses on a specific, high-value building block: 5-Methyl-2-(tributylstannyl)furan .

The 2,5-disubstituted furan motif is a privileged scaffold found in numerous biologically active natural products, pharmaceuticals, and advanced materials for organic electronics.[6][7] The ability to strategically introduce diverse substituents at the 2- and 5-positions is critical for structure-activity relationship (SAR) studies in drug discovery and for tuning the optoelectronic properties of materials. This compound serves as a versatile and efficient nucleophilic partner in Stille couplings, enabling the synthesis of a broad library of these important furan derivatives.[8][9]

The Catalytic Engine: Understanding the Stille Coupling Mechanism

The efficacy of the Stille coupling lies in a well-defined, palladium-driven catalytic cycle.[1] The active catalyst is a coordinatively unsaturated Pd(0) species, typically generated in situ from a precatalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. The cycle proceeds through three fundamental steps:

-

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halide bond of the organic electrophile (R¹-X), forming a square planar Pd(II) intermediate.[3][10]

-

Transmetalation : This is often the rate-determining step.[11] The organic group from the organostannane (in this case, the 5-methyl-2-furyl group) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex containing both coupling partners.

-

Reductive Elimination : The two organic fragments (R¹ and the 5-methyl-2-furyl group) couple and are expelled from the palladium coordination sphere, forming the desired C-C bond in the final product.[1][3] This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Critical Safety Protocol: Handling Organotin Reagents

Trustworthiness: A protocol's integrity begins with safety. Tributyltin (TBT) compounds are highly toxic and pose significant health and environmental risks.[1][12][13] They can be absorbed through the skin and are potent endocrine disruptors.[13][14] Strict adherence to the following safety measures is non-negotiable.

-

Engineering Controls : All manipulations involving this compound and its waste must be conducted in a certified, high-flow chemical fume hood.

-

Personal Protective Equipment (PPE) :

-

Gloves : Wear double-layered nitrile gloves. TBT compounds can penetrate single gloves.

-

Eye Protection : Chemical splash goggles are mandatory.

-

Lab Coat : A flame-resistant lab coat must be worn and buttoned.

-

-

Waste Disposal : All tin-containing waste, including contaminated glassware, silica gel, and aqueous washes, must be collected in a dedicated, clearly labeled hazardous waste container for organotin compounds. Do not mix with other solvent waste.

Experimental Protocol: Synthesis of 5-Aryl-2-methylfuran

This protocol provides a general method for the coupling of this compound with an aryl halide. Conditions may require optimization for specific substrates.

Materials & Reagents

| Reagent/Material | Purpose | Notes |

| This compound | Furan nucleophile | Handle with extreme care in a fume hood.[15] |

| Aryl Halide (e.g., 4-Bromoanisole) | Electrophilic coupling partner | Ensure high purity. |

| Pd(PPh₃)₄ (Tetrakis) | Palladium(0) precatalyst | Sensitive to air/moisture when in solution. |

| Anhydrous, Degassed Toluene | Reaction Solvent | Degas via three freeze-pump-thaw cycles or by sparging with argon. |

| Saturated Aqueous Potassium Fluoride (KF) | Tin byproduct removal | Prepares a stable, insoluble tin fluoride salt for easy removal. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying agent | |

| Silica Gel | Stationary phase for chromatography | 230-400 mesh is standard. |

| Schlenk flask or oven-dried round-bottom | Reaction vessel | Must be scrupulously dry. |

| Argon or Nitrogen Gas | Inert atmosphere | To prevent catalyst oxidation. |

Step-by-Step Methodology

-

Reaction Setup :

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.1 mmol, 1.1 equiv), and the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).[16]

-

Seal the flask with a septum. Subject the vessel to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen) to ensure an inert atmosphere.[16]

-

-

Solvent Addition :

-

Using a syringe, add anhydrous and degassed toluene (5-10 mL) to the flask under a positive pressure of inert gas.

-

-

Reaction Execution :

-

Immerse the flask in a pre-heated oil bath at 100-110 °C.[16][17]

-

Stir the reaction mixture vigorously.

-

Self-Validation Checkpoint 1 : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 12-24 hours. The disappearance of the starting materials indicates progress.

-

-

Work-up & Tin Removal :

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL).

-

Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL). Stir the biphasic mixture vigorously for at least 30 minutes for each wash.[17]

-

Self-Validation Checkpoint 2 : A fine, white precipitate (tributyltin fluoride) should form, which can be observed at the interface or as a suspension. This confirms the removal of the primary tin byproduct.

-

Separate the organic layer. Wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification :

-

The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2,5-disubstituted furan product.[16]

-

Self-Validation Checkpoint 3 : The success of the protocol is finally validated by characterizing the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

-

Caption: A generalized experimental workflow for the Stille coupling reaction.

Optimization and Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or No Yield | Inactive catalyst (oxidized) | Use a fresh bottle of catalyst or a glovebox for setup. Ensure the solvent is rigorously degassed. |

| Insufficient temperature | Ensure the reaction is heated to the target temperature (100-110 °C). | |

| Poor quality reagents | Purify starting materials if necessary. | |

| Homocoupling Product | Reaction conditions favor stannane dimerization[1][4] | Lower the catalyst loading. Consider adding a copper(I) co-catalyst (e.g., CuI), which can facilitate the transmetalation step.[5] |

| Incomplete Reaction | Sterically hindered substrate | Increase reaction time or temperature. Consider a more active catalyst system, such as using a different phosphine ligand (e.g., P(t-Bu)₃). |

| Difficult Purification | Residual tin byproducts | Ensure the KF wash is performed vigorously for an adequate duration. A second column chromatography may be necessary. |

References

-

Stille reaction - Wikipedia. (n.d.). Wikipedia. [Link]

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

-

Stille Coupling | OpenOChem Learn. (n.d.). OpenOChem Learn. [Link]

-

Stille Coupling - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. [Link]

-

Casanova, A. M., & Casanova, J. (2004). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 126(1), 159–170. [Link]

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

-

Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of organotin reagents with organic electrophiles. [Also retrospective review]. Organic Reactions, 1-115. [Link]

-